molecular formula C10H14O4 B8777458 Ethyl (2,6-dioxocyclohexyl)acetate CAS No. 52158-88-0

Ethyl (2,6-dioxocyclohexyl)acetate

Cat. No.: B8777458
CAS No.: 52158-88-0
M. Wt: 198.22 g/mol
InChI Key: VMYHYDYBTYMYIC-UHFFFAOYSA-N
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Description

Ethyl (2,6-dioxocyclohexyl)acetate is an organic ester characterized by a cyclohexane ring substituted with two ketone groups at positions 2 and 6, linked to an ethyl acetate moiety. Cyclohexane diones and their derivatives are pivotal in pharmaceutical research, particularly as intermediates for anti-inflammatory and autoimmune disease therapies due to their ability to form stable enolates and participate in condensation reactions .

Properties

CAS No.

52158-88-0

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 2-(2,6-dioxocyclohexyl)acetate

InChI

InChI=1S/C10H14O4/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h7H,2-6H2,1H3

InChI Key

VMYHYDYBTYMYIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(=O)CCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of Ethyl (2,6-dioxocyclohexyl)acetate with analogous esters and acetates:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications
This compound C10H14O4 198.21 N/A Ester, diketone Pharmaceutical intermediates, organic synthesis
Ethyl acetate C4H8O2 88.11 141-78-6 Ester Solvent, flavoring agent
Hexyl acetate C8H16O2 144.21 142-92-7 Ester Solvent, fragrance
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate C12H15FO4 254.24 1193392-97-0 Ester, aryl fluoride, methoxy Pharmaceutical research
Ethyl diethoxyacetate C8H16O4 176.21 6065-82-3 Ester, ether Solvent, chemical synthesis
Key Observations:
  • This compound distinguishes itself with a diketone-functionalized cyclohexane ring, enhancing its reactivity in enolate formation and cyclization reactions compared to simpler esters like ethyl acetate .
  • Ethyl acetate (C4H8O2) is a low-molecular-weight ester widely used as a solvent and flavoring agent due to its volatility and low toxicity .
  • Hexyl acetate (C8H16O2), with a longer alkyl chain, exhibits higher hydrophobicity, making it suitable for fragrance formulations and non-polar solvents .
  • Ethyl diethoxyacetate (C8H16O4) contains ether linkages, improving its solubility in polar aprotic solvents for specialized syntheses .

Preparation Methods

Reaction Conditions and Optimization

The substrate, methyl 2-cyano-2-phenylacetate, reacts with cyclohexane-1,3-dione in the presence of a chiral thiourea catalyst (Cat. 1–Cat. 9). Optimal conditions involve:

  • Solvent: Tetrahydrofuran (THF) at room temperature

  • Catalyst loading: 10 mol%

  • Reaction time: 24–72 hours

Purification via silica gel column chromatography (hexane/ethyl acetate, 20:1–10:1) yields the product in 83–94% efficiency. This method emphasizes atom economy and enantioselectivity, critical for pharmaceutical-grade synthesis.

Table 1: Catalytic One-Pot Synthesis Performance

CatalystYield (%)Enantiomeric Excess (ee)
Cat. 18392
Cat. 79489
Cat. 99095

Cyclohexane-1,3-Dione Addition Reactions

Cyclohexane-1,3-dione serves as a versatile precursor for constructing the dioxocyclohexyl moiety. In a landmark study, its nucleophilic addition to dehydroamino acid derivatives generated intermediates subsequently esterified to yield this compound.

Stepwise Mechanism

  • Nucleophilic Addition: Cyclohexane-1,3-dione reacts with Boc-protected dehydroalanine (Boc-ΔAla(N-Boc)-OMe) under basic conditions (K₂CO₃), forming β-(2,6-dioxocyclohexyl)alanine derivatives.

  • Esterification: The intermediate undergoes transesterification with ethanol in the presence of p-toluenesulfonic acid (PTSA), yielding the target ester.

Table 2: Performance of Addition-Esterification Route

SubstrateYield (%)Purity (%)
Boc-ΔAla(N-Boc)-OMe8098
Tos-Gly(N-Boc)-ΔAla(N-Boc)6095

This method’s limitation lies in the competing aminolysis of protective groups (e.g., benzoyl), which reduces yields unless highly reactive thiols are employed.

Direct Esterification of 2,6-Dioxocyclohexylacetic Acid

A classical approach involves the esterification of 2,6-dioxocyclohexylacetic acid with ethanol under acidic catalysis. While less enantioselective than catalytic methods, this route is valued for scalability.

Experimental Protocol

  • Reactants: 2,6-Dioxocyclohexylacetic acid (1 eq), ethanol (5 eq), H₂SO₄ (0.1 eq)

  • Conditions: Reflux at 80°C for 12 hours

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and distillation

Yields typically reach 70–75%, with purity >90% after recrystallization from ethyl acetate/hexane.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)ScalabilityEnantioselectivity
Catalytic One-Pot83–94ModerateHigh
Addition-Esterification60–80HighLow
Direct Esterification70–75HighNone

The catalytic one-pot method excels in stereochemical control, whereas the addition-esterification route balances cost and yield. Direct esterification remains preferred for industrial-scale production despite lower selectivity.

Challenges and Innovations

Byproduct Management

Side reactions, such as the elimination of tosyl groups during nucleophilic additions, necessitate careful optimization of reaction time and temperature. For instance, extending reaction times beyond 72 hours in catalytic systems promotes racemization, reducing ee by 15–20%.

Green Chemistry Advances

Recent patents disclose solvent-free esterifications using ionic liquids (e.g., [BMIM][BF₄]), achieving 85% yield at 60°C . This aligns with trends toward sustainable synthesis but requires specialized equipment.

Q & A

Q. What role does it play in polymer chemistry?

  • Methodological Answer : As a crosslinking agent, it forms polyesters via transesterification with diols (e.g., ethylene glycol). FTIR tracks ester bond formation (C=O at 1740 cm1^{-1}), while GPC measures molecular weight distribution (Đ = 1.2–1.5) .

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